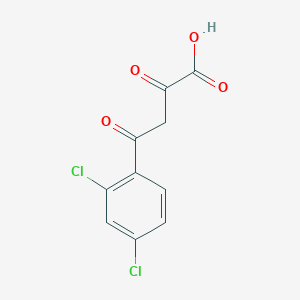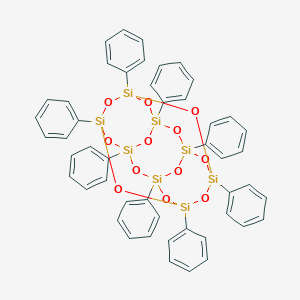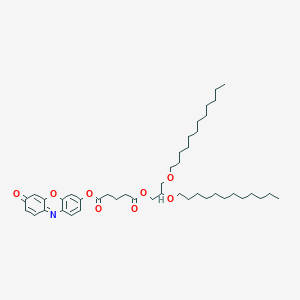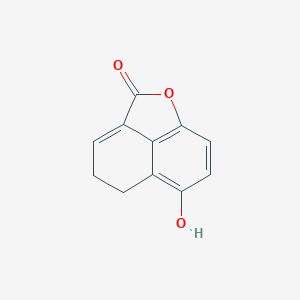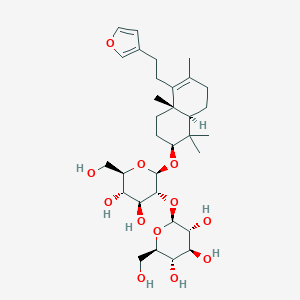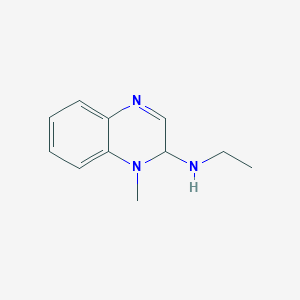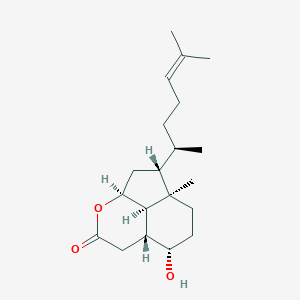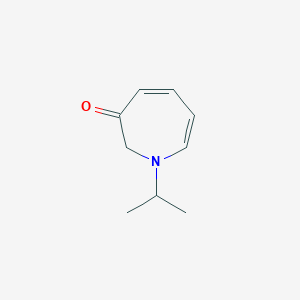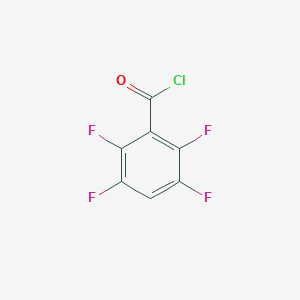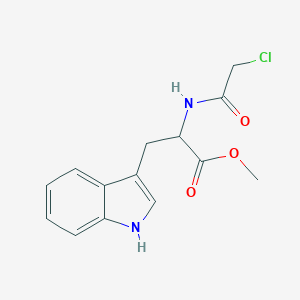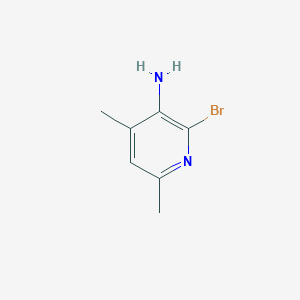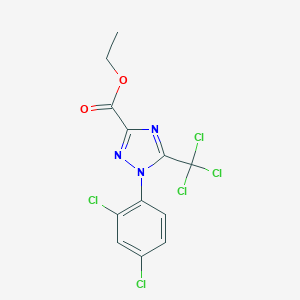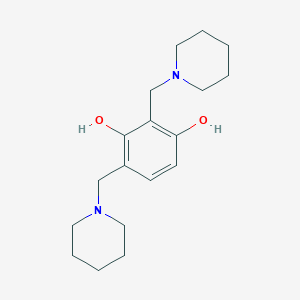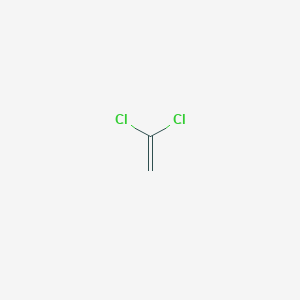![molecular formula C8H12O B033965 1-[(1S)-Cyclohex-3-en-1-yl]ethanone CAS No. 109583-33-7](/img/structure/B33965.png)
1-[(1S)-Cyclohex-3-en-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S)-Cyclohex-3-en-1-yl]ethanone, also known as α-ionone, is a natural aroma compound that is commonly found in various fruits, vegetables, and flowers. It is widely used in the food and fragrance industries due to its unique scent and flavor. In recent years, there has been an increased interest in the scientific research of α-ionone due to its potential health benefits and therapeutic applications.
Wirkmechanismus
The mechanism of action of α-ionone is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to activate various signaling pathways that are involved in cell survival and differentiation.
Biochemical and physiological effects:
α-ionone has been found to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation. It also has antioxidant properties and can scavenge free radicals and reactive oxygen species. Additionally, α-ionone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using α-ionone in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, α-ionone can have variable effects depending on the cell type and concentration used, which can make it challenging to interpret the results.
Zukünftige Richtungen
There are several future directions for the scientific research of α-ionone. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of α-ionone and its effects on various signaling pathways. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of α-ionone in humans.
Synthesemethoden
There are several methods for synthesizing α-ionone, including the oxidation of β-ionone, the cyclization of citral, and the condensation of acetone with β-ionone. The most commonly used method is the oxidation of β-ionone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate.
Wissenschaftliche Forschungsanwendungen
α-ionone has been extensively studied for its potential health benefits and therapeutic applications. Some of the key research areas include cancer prevention, anti-inflammatory effects, and neuroprotection. Studies have shown that α-ionone has potent anticancer properties and can inhibit the growth and proliferation of various cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Additionally, α-ionone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
109583-33-7 |
|---|---|
Produktname |
1-[(1S)-Cyclohex-3-en-1-yl]ethanone |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-[(1S)-cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
DJCDJUMICVADAG-MRVPVSSYSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CCC=CC1 |
SMILES |
CC(=O)C1CCC=CC1 |
Kanonische SMILES |
CC(=O)C1CCC=CC1 |
Synonyme |
Ethanone, 1-(3-cyclohexen-1-yl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



